N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC13812255
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O |
|---|---|
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14) |
| Standard InChI Key | LWQREALHEBNTEQ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC(=O)C2=CC=NN2 |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule features a pyrazole ring (1H-pyrazole) substituted at position 3 with a carboxamide group (-CONH-) linked to a pyridin-2-yl group. X-ray crystallography of analogous compounds reveals key geometric parameters:
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Pyrazole ring planarity: Root-mean-square (RMS) deviation of 0.0023 Å , indicating near-perfect planarity.
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Dihedral angles: Between pyrazole and pyridyl rings: 77.68° , creating an L-shaped conformation.
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Intramolecular interactions: Amide N-H···N(pyrazolyl) and pyridyl C-H···O(amide) hydrogen bonds stabilize the conformation .
Table 1: Key Bond Lengths and Angles (Derived from Analogous Structures )
| Parameter | Value (Å/°) |
|---|---|
| C3-C10 (amide bond) | 1.401 Å |
| N4-C10 (amide linkage) | 1.335 Å |
| Pyrazole N1-N2 | 1.356 Å |
| Dihedral angle (pyrazole/pyridyl) | 77.68° |
Synthesis and Purification
Coupling Reagent Strategies
The compound is synthesized via acid-amine coupling, often employing T3P (n-propanephosphonic acid anhydride) as a non-toxic, high-yield reagent . A representative protocol involves:
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Reacting 1H-pyrazole-3-carboxylic acid with 2-aminopyridine in dimethylformamide (DMF) at 273 K.
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Activating the carboxylic acid with T3P and diisopropylethylamine (DIPEA) .
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Recrystallization from methanol yields pure product (98% purity) .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Reagent | T3P/DIPEA |
| Solvent | DMF |
| Temperature | 273 K → 353 K |
| Yield | 70–85% (crude) |
| Purification | Methanol recrystallization |
Physicochemical Properties
Thermal and Solubility Profile
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Stability: Stable at room temperature when sealed in dry conditions .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); low solubility in water .
Spectroscopic Data
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IR (predicted): N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), pyridyl C-N (~1600 cm⁻¹) .
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¹H NMR (DMSO-d₆): Pyrazole H4 (δ 8.2 ppm), pyridyl H3/H5 (δ 8.6–7.5 ppm), amide NH (δ 10.5 ppm) .
Biological Activity and Applications
Table 3: Comparative Bioactivity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Synergy with Colistin |
|---|---|---|
| Pyrazole-3-carboxamide (this work) | >128 | Not tested |
| Analog with 4,5-dimethyl substitution | 32 | 4-fold reduction |
Industrial and Research Relevance
Patent Landscape
Patent WO2021222442A1 highlights pyrazole-carboxamides as intermediates for kinase inhibitors and anticancer agents. Specific claims include:
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